1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is a chemical compound with the molecular formula C10H17N2O4 and a molecular weight of 229.2530 . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
- 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester
Uniqueness
1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C10H17N2O4- |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1 |
InChI Key |
MPOFEHGMWPHBSF-ZETCQYMHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)[O-] |
Origin of Product |
United States |
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